N-Desmethyl bosutinib

Description

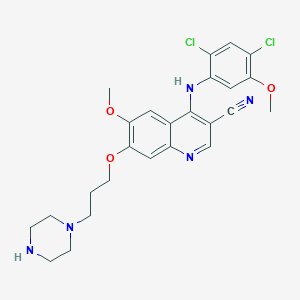

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNXCARNBUNEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380843-81-2 | |

| Record name | N-Desmethyl bosutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL BOSUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8870T6W3VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzyme Kinetics Governing N Desmethylation

The transformation of bosutinib (B1684425) to N-desmethyl bosutinib is a critical step in its metabolism, primarily occurring in the liver. researchgate.nettandfonline.com This process is governed by the activity of specific enzyme systems, which dictate the rate and extent of its formation.

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of a vast array of drugs, including bosutinib. researchgate.nettandfonline.com These enzymes facilitate oxidative reactions, preparing compounds for excretion.

Extensive research has unequivocally identified CYP3A4 as the major enzyme responsible for the N-desmethylation of bosutinib. fda.govresearchgate.neteuropa.eueuropa.eueuropa.eu In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the primary catalyst in this metabolic conversion. europa.eueuropa.eueuropa.eupgkb.org The significant role of CYP3A4 is further substantiated by clinical drug-drug interaction studies. Co-administration of bosutinib with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), leads to a substantial increase in bosutinib plasma concentrations, indicating a blockage of its primary metabolic route. fda.goveuropa.eu Conversely, co-administration with strong CYP3A4 inducers, like rifampin, results in a dramatic decrease in bosutinib exposure. fda.goveuropa.eu

In Vitro Metabolic Profiling and Identification Studies

In vitro systems are instrumental in elucidating the metabolic pathways of drugs before they are administered to humans. For bosutinib, these studies have been crucial in identifying its metabolites and the enzymes responsible for their formation.

Utilizing human liver microsomes (HLM), researchers have been able to observe the formation of this compound from the parent compound. nih.govnih.gov These experiments confirm that the N-demethylation is a primary metabolic route. researchgate.netnih.gov The use of recombinant human CYP enzymes has further pinpointed CYP3A4 as the key player in this specific reaction. nih.gov

Metabolic profiling of samples from human mass balance studies has identified this compound (M5) and oxydechlorinated bosutinib (M2) as the major metabolites in human plasma. fda.gov The mean area under the curve (AUC) ratio of M5 to the parent drug, bosutinib, was found to be 0.251, indicating its significant presence in circulation. fda.gov

| Metabolite | Metabolite ID | Mean AUC Ratio (Metabolite/Parent) | Primary Metabolic Pathway |

|---|---|---|---|

| This compound | M5 | 0.251 fda.gov | N-Demethylation |

| Oxydechlorinated bosutinib | M2 | 0.196 fda.gov | Oxidative Dechlorination |

In Vivo Metabolism and Excretory Disposition Across Preclinical Species

Preclinical studies in animal models provide valuable insights into the in vivo metabolism and excretion of a drug. In studies with radiolabeled bosutinib, the majority of the dose was recovered in the feces, indicating that biliary excretion is the primary route of elimination for both the parent drug and its metabolites. drugbank.comnih.gov In fecal matter, unchanged bosutinib and this compound were identified as the major drug-related components. europa.eueuropa.eueuropa.eupgkb.org A much smaller percentage of the administered dose is excreted in the urine. drugbank.comnih.gov

| Excretion Route | Percentage of Dose Recovered | Major Components in Excreta |

|---|---|---|

| Feces | ~91% drugbank.comnih.gov | Bosutinib, this compound europa.eueuropa.eueuropa.eupgkb.org |

| Urine | ~3% drugbank.comnih.gov | - |

Pharmacokinetic Characteristics and Disposition of N Desmethyl Bosutinib

Systemic Exposure and Relative Abundance in Biological Matrices

Following the administration of bosutinib (B1684425), N-desmethyl bosutinib is a major circulating metabolite in human plasma. fda.gov Its systemic exposure is significant, representing approximately 25% of the parent drug's area under the curve (AUC). europa.eupgkb.orgeuropa.eumedicines.org.uk Another primary metabolite, oxydechlorinated bosutinib, has a systemic exposure of about 19% of the parent compound. europa.eupgkb.orgeuropa.eumedicines.org.uk In fecal matter, both unchanged bosutinib and this compound are the main drug-related components found. europa.eupgkb.orgeuropa.eu

| Metabolite | Relative Systemic Exposure (AUC) Compared to Parent Drug |

|---|---|

| This compound | ~25% |

| Oxydechlorinated bosutinib | ~19% |

Distribution Profile in Tissues and Fluids

Bosutinib undergoes extensive distribution into tissues. researchgate.net While specific data on the tissue distribution of this compound is limited, the high volume of distribution of the parent compound suggests that its metabolites are also likely widely distributed. pgkb.org In rats, bosutinib and its related compounds did not cross the blood-brain barrier to a significant extent. fda.gov Bosutinib is highly bound to human plasma proteins, at a rate of 94%. pgkb.org

Excretion Pathways and Elimination Kinetics

The primary route of elimination for bosutinib and its metabolites is through the feces. fda.gov Following a single oral dose of radiolabeled bosutinib, approximately 91.3% of the dose was recovered in the feces, with only 3.26% found in the urine. fda.gov In feces, both bosutinib and this compound were identified as the major drug-related components, indicating that this compound is significantly excreted via this pathway. europa.eueuropa.eu The terminal elimination half-life of bosutinib is approximately 32-39 hours, which supports a once-daily dosing regimen. nih.gov

Influence of Physiological Variables on Metabolite Exposure

Impact of Hepatic Impairment on Metabolite Pharmacokinetics

Since bosutinib is primarily metabolized in the liver, hepatic impairment can significantly alter its pharmacokinetics and, consequently, the exposure to its metabolites. researchgate.netnih.gov In individuals with mild to severe hepatic impairment (Child-Pugh classes A, B, and C), the exposure to bosutinib is increased. nih.gov Specifically, a study showed that following a single 200 mg dose, the maximum plasma concentration (Cmax) and AUC of bosutinib increased by approximately 2.4-fold and 2.3-fold in Child-Pugh A patients, 2.0-fold and 2.0-fold in Child-Pugh B patients, and 1.5-fold and 1.9-fold in Child-Pugh C patients, respectively, compared to healthy subjects. nih.gov This increased exposure to the parent drug likely leads to altered formation and exposure of this compound, although specific data on the metabolite's pharmacokinetics in this population are not detailed.

| Child-Pugh Class | Fold Increase in Cmax vs. Healthy Subjects | Fold Increase in AUC vs. Healthy Subjects |

|---|---|---|

| A (Mild) | 2.42 | 2.25 |

| B (Moderate) | 1.99 | 2.0 |

| C (Severe) | 1.52 | 1.91 |

Effects of Food Co-administration on Parent Drug and Metabolite Exposure

The co-administration of bosutinib with food significantly increases its absorption and systemic exposure. fda.govnih.gov A high-fat meal can increase the Cmax of bosutinib by 1.8-fold and the AUC by 1.7-fold compared to administration in a fasted state. pgkb.org Another study reported that food increased the Cmax and AUC of a 200 mg bosutinib dose by approximately 2.5-fold and 2.3-fold, respectively. nih.gov This enhanced absorption of the parent drug will directly influence the subsequent formation and systemic levels of this compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Prediction

Physiologically based pharmacokinetic (PBPK) models are valuable tools for predicting the pharmacokinetics of drugs and their metabolites under various physiological and pathological conditions. These models have been developed for bosutinib to simulate its absorption, distribution, metabolism, and excretion. nih.govresearchgate.net PBPK models can be used to predict the accumulation of metabolites like this compound in specific patient populations. For instance, PBPK simulations have been employed to predict drug-drug interactions, such as the effect of CYP3A inhibitors on bosutinib exposure. nih.gov These models integrate in vitro metabolism data, including the formation of this compound, to provide a more comprehensive understanding of its in vivo behavior. unisa.edu.au

Pharmacodynamic and Biological Activity Investigations of N Desmethyl Bosutinib

In Vitro Evaluation of Kinase Inhibitory Potency

While specific in-vitro assays detailing the kinase inhibitory potency of N-Desmethyl bosutinib (B1684425) are not extensively reported, its parent compound, bosutinib, has been thoroughly characterized as a potent kinase inhibitor. It is understood that the metabolites of bosutinib are generally considered to be inactive or significantly less active than the parent drug. However, some records suggest that N-Desmethyl bosutinib may retain some activity against Src kinase.

Targeting of Oncogenic Kinases (e.g., BCR-ABL)

Bosutinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). It demonstrates activity against both wild-type and many imatinib-resistant BCR-ABL mutants, with the notable exceptions of the T315I and V299L mutations. The inhibitory concentration (IC50) of bosutinib against BCR-ABL is in the low nanomolar range, highlighting its potent anti-leukemic activity.

Inhibition of Src Family Kinases

Bosutinib is also a potent inhibitor of the Src family of kinases (SFKs), including Src, Lyn, and Hck. This dual inhibition of both Abl and Src kinases is a distinguishing feature of bosutinib. The IC50 of bosutinib against Src kinase is approximately 1.2 nM in cell-free assays. There are indications from public chemical databases that this compound may have some residual activity against Src kinase, although specific quantitative data from head-to-head comparative studies are lacking.

Impact on Cellular Proliferation and Apoptosis in Malignant Cell Lines

The parent compound, bosutinib, has demonstrated significant anti-proliferative and pro-apoptotic effects in various malignant cell lines. In BCR-ABL positive cell lines, bosutinib inhibits proliferation at low nanomolar concentrations. For instance, in K562 CML cells, bosutinib has an IC50 for proliferation of around 4 nM. It also induces apoptosis in these cells, a key mechanism of its anti-cancer effect.

Specific studies detailing the impact of this compound on cellular proliferation and apoptosis in malignant cell lines are not available in the reviewed literature. Given that it is considered a less active metabolite, it is plausible that its effects on these cellular processes are substantially diminished compared to the parent compound.

Comparative Pharmacodynamic Activity with Parent Bosutinib

A direct and detailed comparative analysis of the pharmacodynamic activity of this compound and bosutinib is not well-documented in publicly accessible research. The prevailing view is that the metabolites of bosutinib, including this compound, are pharmacologically inactive. This suggests that the clinical efficacy of bosutinib is primarily driven by the parent molecule.

The following table summarizes the known inhibitory activities of bosutinib, which provides a benchmark against which the activity of its metabolites would be compared.

| Kinase | Bosutinib IC50 (nM) |

| Abl | 1.0 |

| Src | 1.2 |

Data represents approximate values from cell-free assays.

Preclinical Efficacy Studies in Disease Models

Preclinical studies have extensively demonstrated the in vivo efficacy of bosutinib in various disease models, particularly in models of CML. In xenograft models using CML cell lines, administration of bosutinib leads to significant tumor growth inhibition and regression.

There is a lack of specific preclinical efficacy studies focusing on this compound. As the metabolite is considered less active, it is unlikely to be the subject of extensive independent preclinical evaluation. The focus of preclinical development has been on the parent compound, bosutinib, which has shown a favorable efficacy profile.

Advanced Analytical Methodologies for Quantification and Structural Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of N-Desmethyl bosutinib (B1684425). This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of the metabolite at very low concentrations in complex biological matrices like plasma. nii.ac.jpnih.gov In LC-MS/MS methods, the analyte is first separated from other matrix components via liquid chromatography and then ionized and fragmented in the mass spectrometer. The specific precursor-to-product ion transitions are monitored, ensuring highly selective detection. For instance, in vitro metabolism studies have utilized LC-MS/MS to investigate the N-demethylation of bosutinib mediated by cytochrome P450 (CYP) enzymes. sci-hub.box

The development of robust bioanalytical methods is a prerequisite for reliable therapeutic drug monitoring (TDM) and pharmacokinetic research. bohrium.comnih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple tyrosine kinase inhibitors and their metabolites, including N-Desmethyl bosutinib. nii.ac.jpresearchgate.net Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nii.ac.jpmedrxiv.org

One such validated method demonstrated linearity across a specific concentration range, with excellent precision and accuracy. nii.ac.jp The extraction recovery for metabolites in these multi-analyte assays is often high, ensuring that a consistent and significant portion of the analyte is measured. nii.ac.jp For example, a method for determining imatinib (B729) and its metabolite N-desmethyl imatinib showed precision within ±13% and a recovery rate over 85%. nih.gov Similar rigorous validation is applied to methods quantifying this compound.

Table 1: Example Validation Parameters for a Multi-Analyte UHPLC-MS/MS Method

This table summarizes typical validation results for an assay that includes the quantification of this compound alongside other tyrosine kinase inhibitors and metabolites. Data is illustrative of performance characteristics reported in literature. nii.ac.jpnih.gov

| Analyte Group | Parameter | Result | Reference |

|---|---|---|---|

| TKIs and Metabolites (including N-Desmethyl compounds) | Lower Limit of Quantification (LLOQ) | 0.2 - 2.5 ng/mL | nii.ac.jpnih.gov |

| Within-Batch Precision (%CV) | <14.3% | nii.ac.jpnih.gov | |

| Batch-to-Batch Precision (%CV) | <10.9% | nii.ac.jpnih.gov | |

| Accuracy Range | -15.5% to +13.0% | nii.ac.jpnih.gov |

In clinical research and large-scale TDM, the ability to process many samples quickly and efficiently is paramount. High-throughput assays are designed to meet this need. nii.ac.jp Key features of these assays include rapid chromatographic run times, simple sample preparation steps (such as solid-phase extraction or protein precipitation), and the simultaneous measurement of multiple analytes. bohrium.comresearchgate.net For instance, an ultra-high performance liquid chromatography (UHPLC)-MS/MS method was developed for the simultaneous quantification of five tyrosine kinase inhibitors and two active metabolites, with a total run time of just 6.0 minutes per sample. nih.gov Such methods are invaluable for pharmacokinetic/pharmacodynamic studies and routine clinical monitoring, allowing for timely dose adjustments. nii.ac.jpeur.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of chemical compounds. During the drug development process for bosutinib, its metabolites, including this compound (identified as M5), were structurally characterized. fda.gov This characterization is crucial to confirm the site of metabolic modification—in this case, the removal of a methyl group from a nitrogen atom. While specific, detailed NMR studies focusing exclusively on this compound are not prevalent in publicly accessible literature, its structure was confirmed as part of the comprehensive metabolic profiling of the parent drug, where major metabolites are routinely isolated and characterized using techniques like LC/MS and NMR. fda.gov

Utilization of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the separation powerhouses behind the analysis of this compound. ijrpc.comijpsr.com UPLC, a newer iteration of HPLC, utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. ijpsr.com

These chromatographic systems are often coupled with photodiode array (PDA) detectors or, more commonly, tandem mass spectrometers. nih.govresearchgate.net A variety of reversed-phase columns, such as C18, are typically employed for the separation. ijrpc.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium phosphate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation of the parent drug, its metabolites, and endogenous plasma components. nii.ac.jpijrpc.com

Table 2: Chromatographic Conditions for TKI Analysis

This table provides an example of typical HPLC/UPLC conditions used for the separation of bosutinib and its metabolites in analytical methods.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | UHPLC or HPLC | nii.ac.jpnih.gov |

| Column | Reversed-Phase C18 | ijrpc.comnih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid or 0.5% KH₂PO₄) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile/Methanol mixture | ijrpc.comnih.gov |

| Elution | Gradient | nii.ac.jpnih.gov |

| Flow Rate | 0.15 - 1.0 mL/min | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) or Photodiode Array (PDA) | researchgate.netnih.gov |

Application in Research-Oriented Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) is a clinical tool used to optimize drug therapy by maintaining plasma concentrations within a target therapeutic window. bohrium.comeur.nl For many tyrosine kinase inhibitors, a relationship exists between drug exposure and clinical response or toxicity. nih.gov this compound is one of the two main circulating metabolites of bosutinib in human plasma, with a mean AUC ratio to the parent drug of approximately 0.251. fda.gov Although TDM primarily focuses on the parent drug, monitoring major active metabolites like this compound is important in a research context. The developed high-throughput LC-MS/MS assays are crucial for these TDM studies, enabling researchers to investigate the exposure-response relationships of both the parent drug and its metabolites, which can lead to more personalized dosing strategies in the future. nii.ac.jpnih.govnih.gov

Clinical and Preclinical Significance of N Desmethyl Bosutinib in Therapeutics

Contribution to the Overall Efficacy of Bosutinib (B1684425) in Hematological Malignancies

The efficacy of bosutinib is linked to its inhibition of the Bcr-Abl kinase, the hallmark of Ph+ leukemias. ncats.io The parent drug has demonstrated effectiveness in patients who are resistant or intolerant to prior TKI therapies. researchgate.net Given that N-Desmethyl bosutinib is a major circulating metabolite, its own inhibitory activity against target kinases is a crucial factor in the sustained clinical response seen with bosutinib treatment. The combined action of bosutinib and its active metabolites, including this compound, likely provides a more comprehensive and durable inhibition of the signaling pathways that drive the proliferation of malignant cells.

Implications for the Safety and Tolerability Profile of Bosutinib

The safety and tolerability of bosutinib are influenced by both the parent compound and its metabolites. The most frequently reported adverse reactions in patients treated with bosutinib include diarrhea, nausea, thrombocytopenia, vomiting, abdominal pain, and rash. europa.eupgkb.org The presence of this compound, as a major drug-related component in feces, suggests that it may contribute to gastrointestinal toxicities. europa.eueuropa.eueuropa.euhres.cahpra.ieeuropa.euhres.caeuropa.eu

Potential Role in Drug Resistance or Sensitivity Modulation

The development of resistance to TKIs is a significant challenge in the treatment of CML. fda.gov While bosutinib is effective against many imatinib-resistant Bcr-Abl mutations, it shows minimal activity against the T315I mutation. fda.gov The role of this compound in the context of drug resistance is an area of active investigation.

The interaction of bosutinib and its metabolites with drug transporters can also influence drug efficacy and resistance. For instance, bosutinib is a substrate for the ABCB1 transporter, and overexpression of this transporter can lead to multidrug resistance. researchgate.net While specific studies on this compound and its interaction with various drug transporters are less common, it is plausible that as a metabolite, its transport and cellular accumulation could differ from the parent compound, potentially modulating the sensitivity of cancer cells to treatment. Further research is needed to elucidate the precise role of this compound in overcoming or contributing to resistance mechanisms.

Translational Research Perspectives on metabolite Monitoring

The monitoring of drug and metabolite levels in patients, known as therapeutic drug monitoring (TDM), is a growing area of interest in oncology to optimize treatment outcomes. nih.gov For bosutinib, understanding the pharmacokinetic profile of both the parent drug and its major active metabolite, this compound, is crucial. The formation of this compound is mediated by CYP3A4, and its levels can be influenced by co-administered drugs that inhibit or induce this enzyme. researchgate.netnih.gov

Translational research focusing on the correlation between the plasma concentrations of bosutinib and this compound and clinical outcomes—both efficacy and toxicity—could provide valuable insights for personalizing therapy. mdpi.com For example, establishing a therapeutic window for the combined exposure of bosutinib and this compound might help in guiding dose adjustments to maximize efficacy while minimizing adverse events. This approach could be particularly beneficial in managing the complex interplay between targeted therapies and other medications, ultimately leading to better patient outcomes. researchgate.net

Investigations into Drug Drug and Herb Drug Interactions Affecting N Desmethyl Bosutinib Formation

Influence of Cytochrome P450 3A4 Modulators

Bosutinib (B1684425) is primarily metabolized by the CYP3A4 enzyme, with N-desmethyl bosutinib being one of its main products. fda.govhres.caeuropa.eueuropa.eu Consequently, the co-administration of drugs that inhibit or induce CYP3A4 can lead to significant changes in bosutinib's metabolism and, by extension, the formation of this compound.

Effects of Potent and Moderate CYP3A4 Inhibitors on Metabolite Exposure

Concurrent use of potent or moderate CYP3A4 inhibitors should be avoided with bosutinib as it can lead to an increase in bosutinib plasma concentrations. europa.eueuropa.eu

Potent CYP3A4 Inhibitors:

The co-administration of ketoconazole (B1673606), a potent CYP3A4 inhibitor, with bosutinib has been shown to dramatically increase the systemic exposure of bosutinib. fda.goveuropa.eunih.gov In a study involving healthy subjects, the administration of ketoconazole (400 mg daily for five days) with a single 100 mg dose of bosutinib resulted in a 5.2-fold increase in the maximum plasma concentration (Cmax) and an 8.6-fold increase in the area under the plasma concentration-time curve (AUC) of bosutinib. europa.eunih.gov This inhibition of CYP3A4-mediated metabolism is expected to decrease the formation of this compound. While specific clinical data on the plasma levels of this compound in the presence of ketoconazole is limited, in vitro studies confirm that CYP3A4 is the primary enzyme responsible for its formation. europa.eufda.gov

Moderate CYP3A4 Inhibitors:

Aprepitant (B1667566), a moderate CYP3A4 inhibitor, has also been demonstrated to affect bosutinib's pharmacokinetics. In a study with healthy volunteers, a single 125 mg dose of aprepitant taken with a single 500 mg dose of bosutinib increased the Cmax and AUC of bosutinib by 1.5-fold and 2.0-fold, respectively. europa.eueuropa.eu This moderate inhibition of CYP3A4 would also lead to a reduced rate of this compound formation.

| Interacting Drug | Drug Class | Effect on Bosutinib Exposure |

| Ketoconazole | Potent CYP3A4 Inhibitor | ▲ 5.2-fold increase in Cmax▲ 8.6-fold increase in AUC |

| Aprepitant | Moderate CYP3A4 Inhibitor | ▲ 1.5-fold increase in Cmax▲ 2.0-fold increase in AUC |

Data primarily reflects changes in the parent drug, bosutinib. The formation of this compound is expected to be proportionally decreased.

Effects of Potent and Moderate CYP3A4 Inducers on Metabolite Exposure

Conversely, the concomitant use of potent or moderate CYP3A4 inducers should be avoided as they can decrease the plasma concentration of bosutinib. europa.eueuropa.eueuropa.eu

Potent CYP3A4 Inducers:

| Interacting Drug | Drug Class | Effect on Bosutinib Exposure |

| Rifampin | Potent CYP3A4 Inducer | ▼ 86% decrease in Cmax▼ 94% decrease in AUC |

Data reflects changes in the parent drug, bosutinib. The formation of this compound is expected to be initially increased due to enhanced metabolism of the parent drug.

Interactions with Natural Products and Phytochemicals (e.g., Curcumin (B1669340), Schisandra sphenanthera)

Certain natural products and their phytochemical constituents can also interact with the metabolism of bosutinib, primarily through the modulation of CYP3A4 activity, thereby affecting the formation of this compound.

Curcumin:

In vitro studies have demonstrated that curcumin, the active compound in turmeric, can potently inhibit the CYP3A4-mediated N-demethylation of bosutinib. researchgate.net This suggests that high concentrations of curcumin could potentially decrease the formation of this compound. However, physiologically based pharmacokinetic (PBPK) modeling has predicted that due to curcumin's poor bioavailability, its co-administration is unlikely to cause clinically significant interactions with bosutinib at typical dosages. researchgate.net

Schisandra sphenanthera :

Lignans (B1203133) from the fruit of Schisandra sphenanthera have been investigated for their potential to interact with bosutinib. In vitro studies have shown that certain lignans, such as schisantherin A and schisandrol B, can potently inhibit the CYP3A4-mediated metabolism of bosutinib. nih.gov PBPK simulations have predicted that co-administration of S. sphenanthera at clinically relevant doses could lead to a significant increase in the systemic exposure of bosutinib, potentially as much as three-fold. nih.gov This inhibition of bosutinib metabolism would result in a decreased formation of this compound.

Mechanistic Elucidation of Interaction Pathways

The primary mechanistic pathway for the observed drug-drug and herb-drug interactions affecting this compound formation is the modulation of CYP3A4, the key enzyme responsible for the N-demethylation of bosutinib. europa.eueuropa.eufda.gov

CYP3A4 Inhibition : Potent and moderate inhibitors of CYP3A4, such as ketoconazole and aprepitant, as well as phytochemicals like curcumin and lignans from Schisandra sphenanthera, compete with or otherwise block the active site of the CYP3A4 enzyme. europa.euresearchgate.netnih.gov This reduces the metabolic conversion of bosutinib to this compound, leading to higher plasma concentrations of the parent drug and lower formation of the metabolite.

CYP3A4 Induction : Potent inducers like rifampin increase the synthesis of CYP3A4 enzymes in the liver and intestines. europa.eueuropa.eu This leads to an accelerated metabolism of bosutinib, resulting in a significant reduction in its plasma concentration and a corresponding increase in the rate of this compound formation.

Future Research Directions and Unexplored Avenues for N Desmethyl Bosutinib Research

Comprehensive In Vivo Pharmacodynamic Profiling

Future research must prioritize comprehensive in vivo pharmacodynamic (PD) studies to definitively confirm or refute the inactivity of N-Desmethyl bosutinib (B1684425). These investigations should assess the metabolite's activity against the primary targets of bosutinib, namely the BCR-ABL kinase and Src-family kinases (including Src, Lyn, and Hck). drugbank.comwikipedia.org Animal models, such as xenograft models using chronic myelogenous leukemia (CML) cell lines, could be employed to determine if N-Desmethyl bosutinib exerts any antiproliferative effects or modulates downstream signaling pathways in vivo. fda.gov Such studies are crucial to understand whether this metabolite contributes to the therapeutic effect or potentially off-target activities of bosutinib.

Elucidation of Secondary Metabolic Pathways and Further Biotransformations

The primary metabolic pathway for bosutinib is N-demethylation to this compound, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comeuropa.eunih.gov Along with oxydechlorinated bosutinib (M2), it represents one of the two main circulating metabolites. fda.gov While bosutinib is primarily eliminated through feces (91.3%), the complete metabolic fate of this compound itself remains underexplored. drugbank.comwikipedia.org

A critical avenue for future research is to investigate whether this compound serves as a substrate for further biotransformation. It is plausible that this metabolite undergoes secondary metabolic reactions, such as Phase II conjugation (e.g., glucuronidation), prior to excretion. Advanced analytical techniques, such as high-resolution mass spectrometry, should be applied to comprehensively profile the metabolome in human urine and feces to identify any downstream metabolites of this compound. researchgate.netacs.org Furthermore, in vitro studies using human liver microsomes and hepatocytes could clarify which enzymes might be involved in these potential secondary pathways, moving beyond the well-established role of CYP3A4 in its formation. europa.eunih.gov

Longitudinal Studies Correlating Metabolite Exposure with Long-Term Clinical Outcomes

Long-term clinical trials have provided valuable data on the efficacy and safety of bosutinib, with follow-up extending to 48 months or more. nih.gov These studies have documented long-term outcomes, including the durability of cytogenetic responses and the emergence of chronic adverse events, such as a decline in estimated glomerular filtration rate (eGFR) over time. nih.goveuropa.eu However, these analyses have not yet explored the potential correlation between exposure to specific metabolites and these long-term outcomes.

Future research should involve longitudinal studies that specifically correlate this compound exposure (e.g., plasma trough levels or area under the curve) with long-term clinical endpoints. This could be achieved by analyzing stored samples from completed clinical trials or by incorporating such measurements into the design of new prospective studies. A key question is whether sustained high exposure to this compound is associated with specific chronic toxicities, such as renal impairment, or if the ratio of metabolite-to-parent-drug influences the probability of maintaining a long-term therapeutic response.

Investigation of Metabolite Activity in Specific Disease Subtypes or Genetic Polymorphisms

The efficacy of bosutinib is known to be impacted by specific genetic mutations in the target kinase; for instance, it does not inhibit the T315I and V299L mutant forms of BCR-ABL. wikipedia.orgnih.govnih.gov Moreover, as a substrate for the efflux transporter P-glycoprotein (P-gp, encoded by the ABCB1 gene), its disposition can be influenced by genetic polymorphisms in transporter genes. scispace.comnih.gov While some research has examined the impact of ABCG2 polymorphisms on bosutinib, the specific interplay between genetics, this compound levels, and clinical outcomes is poorly understood. diva-portal.org

Future investigations should focus on the activity of this compound in the context of specific disease subtypes and patient genetics. In vitro studies should test the metabolite's activity against a panel of imatinib-resistant BCR-ABL mutations to see if its activity profile mirrors that of the parent drug. diva-portal.org Additionally, pharmacogenetic studies are needed to determine how polymorphisms in metabolizing enzymes (e.g., CYP3A4/CYP3A5) and drug transporters (e.g., ABCB1, ABCG2, SLC22A1) specifically affect the formation and clearance of this compound. nih.govnih.gov Understanding whether these genetic variations lead to altered metabolite-to-parent ratios could provide a new biomarker for predicting therapeutic response or toxicity risk.

Development of Novel Analytical Platforms for Enhanced Metabolite Detection

Current analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous quantification of multiple TKIs, including bosutinib, and some of their metabolites from human plasma. nii.ac.jpnih.govresearchgate.net These methods have been validated with lower limits of quantification (LLOQ) in the sub-ng/mL range for bosutinib. nii.ac.jp

Despite these advances, there is an opportunity to develop novel analytical platforms for more sensitive and context-rich metabolite detection. Future efforts could focus on creating ultra-sensitive assays capable of quantifying low-level this compound concentrations within specific cellular compartments or tissues, moving beyond plasma. nii.ac.jp Furthermore, integrating advanced analytical methods with more physiologically relevant in vitro models, such as 3D cell cultures or "organ-on-a-chip" systems, could provide unprecedented insight into the dynamics of metabolite formation, transport, and activity at the tissue level. spandidos-publications.com These platforms could be used to study drug metabolism and resistance in a setting that more closely mimics the in vivo environment. spandidos-publications.comnih.gov

Integrated Systems Pharmacology Modeling of Parent Drug-Metabolite Dynamics

Physiologically based pharmacokinetic (PBPK) models have been successfully developed for bosutinib to predict its pharmacokinetics and the impact of drug-drug interactions (DDIs) and organ impairment. nih.gov These models incorporate CYP3A4 as the primary mechanism for bosutinib's clearance. nih.gov Population pharmacokinetic (PopPK) models have also been used to link bosutinib exposure to pharmacodynamic responses in patients with CML. jst.go.jpenliventherapeutics.com

The next frontier in this area is the development of integrated systems pharmacology models that explicitly treat this compound as a distinct entity with its own pharmacokinetic and pharmacodynamic parameters. Such models could simulate the dynamic interplay between bosutinib and its metabolite, predicting how factors like DDIs or genetic polymorphisms shift the parent-metabolite ratio. nih.govnih.gov By linking these dynamic simulations to mechanistic models of both efficacy (e.g., kinase inhibition) and toxicity, researchers could generate testable hypotheses about the clinical relevance of this compound exposure, ultimately paving the way for more personalized treatment strategies.

Q & A

Q. How can researchers design studies to explore this compound’s role in drug resistance?

- Methodological Approach : Establish longitudinal cohorts of CML patients on bosutinib, measuring serial plasma metabolite levels and correlating with BCR-ABL1 mutation emergence (e.g., T315I). Use RNA-seq to identify metabolic pathway alterations in resistant clones .

- Mechanistic Studies : Knock out CYP3A4 in cell lines to isolate the metabolite’s contribution to resistance phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.